(4-(Allyloxy)-2-fluorophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluoro-4-prop-2-enoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHXOTXAHZIVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Allyloxy 2 Fluorophenyl Methanamine
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of (4-(Allyloxy)-2-fluorophenyl)methanamine identifies the primary amino group as a key site for disconnection. This leads back to the corresponding aldehyde, 4-(allyloxy)-2-fluorobenzaldehyde, via a reductive amination pathway. This disconnection is strategically advantageous as it simplifies the target molecule to a more readily accessible benzaldehyde (B42025) derivative.
Further disconnection of the allyloxy ether bond in 4-(allyloxy)-2-fluorobenzaldehyde points to 2-fluoro-4-hydroxybenzaldehyde as a crucial precursor. This phenolic aldehyde provides a convenient handle for the introduction of the allyl group through a Williamson ether synthesis. The synthesis of 2-fluoro-4-hydroxybenzaldehyde itself can be envisioned from simpler fluorinated aromatic compounds, such as 3-fluorophenol. This retrosynthetic strategy forms the foundation for the forward synthesis, guiding the selection of appropriate reactions and starting materials.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section outlines the synthesis of the fluorinated benzaldehyde intermediate and the subsequent introduction of the allyloxy group.
Preparation of Fluorinated Benzaldehyde and Benzyl (B1604629) Halide Intermediates
The synthesis of 2-fluoro-4-hydroxybenzaldehyde is a critical first step. One effective method starts from 3-fluorophenol. The phenolic hydroxyl group is first protected, for instance, as an isopropyl ether, to prevent unwanted side reactions. The protected intermediate then undergoes ortho-lithiation or Grignard formation followed by formylation using a suitable formylating agent like N,N-dimethylformamide (DMF). Subsequent deprotection of the hydroxyl group furnishes the desired 2-fluoro-4-hydroxybenzaldehyde.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3-Fluorophenol | Isopropyl bromide, K₂CO₃, Acetone (B3395972), Reflux | 1-Fluoro-3-isopropoxybenzene | High |
| 2 | 1-Fluoro-3-isopropoxybenzene | n-BuLi, THF, -78 °C; then DMF | 2-Fluoro-4-isopropoxybenzaldehyde | Moderate |
| 3 | 2-Fluoro-4-isopropoxybenzaldehyde | BCl₃, CH₂Cl₂, 0 °C to rt | 2-Fluoro-4-hydroxybenzaldehyde | High |
Alternatively, benzyl halide intermediates can be prepared from the corresponding toluenes through radical halogenation, though this route is less direct for the target structure.
Synthesis of Allyloxy-Substituted Phenol (B47542) Derivatives
With 2-fluoro-4-hydroxybenzaldehyde in hand, the allyloxy group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. The resulting nucleophile then displaces a halide from an allyl halide, typically allyl bromide, to form the desired ether, 4-(allyloxy)-2-fluorobenzaldehyde. This reaction is generally high-yielding and proceeds under mild conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Fluoro-4-hydroxybenzaldehyde | Allyl bromide, K₂CO₃, DMF, rt | 4-(Allyloxy)-2-fluorobenzaldehyde | >90% |
Formation of the Methanamine Moiety
The final and crucial step in the synthesis is the conversion of the aldehyde functionality of 4-(allyloxy)-2-fluorobenzaldehyde into the primary amine of this compound. This can be achieved through several methodologies, with reductive amination being the most common and efficient.
Reductive Amination Strategies with Aldehydes or Ketones
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. acsgcipr.org In the context of synthesizing this compound, this involves the reaction of 4-(allyloxy)-2-fluorobenzaldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective and common choice, though it may require careful control of reaction conditions to prevent the reduction of the starting aldehyde before imine formation. organic-chemistry.org More selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, allowing for efficient imine formation prior to reduction. wikipedia.org Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another effective method. wikipedia.org
| Aldehyde | Amine Source | Reducing Agent/Catalyst | Solvent | Product | Yield (%) |
| 4-(Allyloxy)-2-fluorobenzaldehyde | Ammonia (aq. or gas) | NaBH₃CN | Methanol | This compound | Good to High |
| 4-(Allyloxy)-2-fluorobenzaldehyde | Ammonia (aq. or gas) | H₂/Pd-C | Ethanol | This compound | High |
| 4-(Allyloxy)-2-fluorobenzaldehyde | Ammonium (B1175870) acetate | NaBH(OAc)₃ | Dichloromethane | This compound | Good to High |
Direct Amination Approaches via Aryl Halide Coupling
While reductive amination of the corresponding aldehyde is the most direct route, alternative strategies involving the direct amination of an aryl halide precursor could also be considered. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful tools for the formation of carbon-nitrogen bonds.
In a hypothetical scenario, a precursor such as 4-(allyloxy)-2-fluorobenzyl bromide could potentially undergo a Buchwald-Hartwig amination with an ammonia surrogate. This palladium-catalyzed cross-coupling reaction has seen significant advancements, allowing for the amination of a wide range of aryl and benzyl halides.
The Ullmann condensation, a copper-catalyzed reaction, is another classical method for forming C-N bonds. While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable option. However, for the synthesis of the target primary benzylamine (B48309), these direct amination methods are generally less common than the reductive amination of the readily available aldehyde.
Allyl Ether Formation via Williamson Ether Synthesis and Alternatives
The introduction of the allyloxy group onto the 2-fluorophenyl scaffold is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a widely employed and classical method for this transformation.
The Williamson ether synthesis is a versatile and broadly applicable method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, the starting material would be a suitably substituted 4-hydroxy-2-fluorobenzonitrile or a related derivative. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an allyl halide (e.g., allyl bromide or allyl chloride) in a nucleophilic substitution reaction to form the desired allyl ether.
The general mechanism involves the deprotonation of the alcohol (in this case, a phenol derivative) to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. scienceinfo.com For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. scienceinfo.commasterorganicchemistry.com Tertiary alkyl halides are prone to E2 elimination in the presence of a strong base like an alkoxide. jk-sci.com
Common bases used to deprotonate the phenol include sodium hydride (NaH), potassium hydride (KH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). scienceinfo.commasterorganicchemistry.com The choice of base can influence the reaction's success and is often determined by the specific substrate and desired reaction conditions.
While the Williamson ether synthesis is robust, alternative methods for forming aryl allyl ethers exist. One such alternative involves the palladium-catalyzed allylation of phenols using allylic alcohols, which generates water as the only byproduct. universiteitleiden.nl Another approach is the copper-promoted coupling of vinyl boronate esters with alcohols to produce enol ethers. organic-chemistry.org Ruthenium-based catalysts have also been reported for the allylation of phenols with allyl alcohol, although this can sometimes lead to C-allylated products instead of the desired O-allylation. universiteitleiden.nl For specific applications, especially where the Williamson conditions might be too harsh for other functional groups present in the molecule, these catalytic methods can offer milder and more selective alternatives.
Optimization of Reaction Parameters and Yield Enhancement
To maximize the yield and efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential. This includes the choice of solvent, reaction temperature, and the use of catalysts, particularly in the amination step.
The choice of solvent plays a critical role in the Williamson ether synthesis. The rate of this SN2 reaction is strongly influenced by the solvent's ability to solvate the reacting species. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are particularly effective as they can solvate the cation of the alkoxide, leaving the nucleophilic anion relatively free to attack the alkyl halide. wikipedia.orgchemistrytalk.org This leads to a significant acceleration of the reaction rate compared to protic or apolar solvents. scienceinfo.com Protic solvents, like ethanol, can solvate the alkoxide nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction. wikipedia.org
The kinetics of the allylation of phenols can be influenced by temperature. Increasing the reaction temperature generally increases the reaction rate without necessarily reducing the selectivity of the O-allylation. rsc.org A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete. wikipedia.org
Table 1: Effect of Solvent on Williamson Ether Synthesis Reaction Rate
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | Strong acceleration | Solvates the cation, leaving the nucleophilic anion more available. wikipedia.orgscienceinfo.com |
| Protic | Water, Ethanol | Strong deceleration | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org |
The final step in the synthesis of this compound involves the conversion of a precursor, likely a nitrile or an aldehyde, to the primary amine (methanamine). Reductive amination is a powerful method for this transformation. This process can be significantly enhanced through the use of transition metal catalysts.
Catalyst-controlled reductive amination offers a more selective approach compared to traditional methods that might use reducing agents like sodium cyanoborohydride. Catalysts based on metals such as ruthenium, iridium, and nickel have been successfully employed, facilitating the formation of the imine intermediate and its subsequent reduction. For instance, ruthenium nanoparticles supported on niobium pentoxide have been shown to be a highly selective and reusable catalyst for the reductive amination of carbonyl compounds. chemicalprocessing.com This catalyst system is effective at low temperatures and is tolerant of various functional groups. chemicalprocessing.com
In recent years, significant advancements have been made in the design of ligands for metal catalysts to improve their efficiency and selectivity in C-N bond-forming reactions, such as the Ullmann-type coupling of aryl halides with amines. tandfonline.com While this is a different type of amination, the principles of ligand design are relevant. The ligand can influence the catalyst's solubility, stability, and reactivity. For copper-catalyzed aminations, ligands such as diamines, amino acids, and oxalic diamides have been commonly used. tandfonline.com The development of new ligands, for example, by introducing a third group to improve water solubility and coordinating ability, has enabled efficient Cu-catalyzed amination of aryl halides in aqueous media. researchgate.netdoaj.org DFT-guided design has led to the development of anionic N¹,N²-diarylbenzene-1,2-diamine ligands that promote the Cu-catalyzed amination of aryl bromides under mild, room-temperature conditions. acs.org Such rationally designed ligands can dramatically accelerate the rate of C-N bond formation. acs.org
Table 2: Overview of Catalysts for Amination Reactions
| Catalyst System | Metal | Key Features | Application |
|---|---|---|---|
| Ru/Nb₂O₅ | Ruthenium | High selectivity for primary amines, reusable, low-temperature operation. chemicalprocessing.com | Reductive amination of carbonyls. |
| Ir-QN1 / Ir-PA1 | Iridium | High activity and selectivity for secondary and tertiary amines. kanto.co.jp | Reductive amination. |
| CuI / Ligand | Copper | Used in Ullmann-type C-N coupling reactions. tandfonline.com | Amination of aryl halides. |
Chemical Transformations and Derivatization Strategies of 4 Allyloxy 2 Fluorophenyl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine group is a versatile handle for a variety of chemical modifications, including N-alkylation, N-acylation, and cyclization reactions.
N-alkylation would introduce alkyl substituents onto the nitrogen atom, a common strategy in medicinal chemistry to modulate pharmacokinetic properties. Similarly, N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, would yield the corresponding amides. These reactions are fundamental in organic synthesis.
The primary amine can readily react with carboxylic acids or their activated derivatives to form amide bonds. The formation of amides is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules. Likewise, reaction with sulfonyl chlorides would produce sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications.
The bifunctional nature of (4-(Allyloxy)-2-fluorophenyl)methanamine, possessing both a nucleophilic amine and an electrophilic (upon activation) aromatic ring, presents opportunities for intramolecular cyclization reactions to construct heterocyclic systems. Depending on the reaction conditions and the nature of a co-reactant, various nitrogen-containing heterocycles could theoretically be synthesized.
Transformations Involving the Allyloxy Group
The allyloxy group offers a different set of synthetic possibilities, primarily centered around the reactivity of the carbon-carbon double bond.
The allyl phenyl ether moiety within the molecule is a classic substrate for the Claisen rearrangement, a google.comgoogle.com-sigmatropic rearrangement. sigmaaldrich.comnih.gov Upon heating, this rearrangement would be expected to yield an ortho-allyl phenol (B47542), with the allyl group migrating from the ether oxygen to the ortho position of the benzene (B151609) ring. sigmaaldrich.com This transformation provides a powerful method for carbon-carbon bond formation directly on the aromatic core.
The terminal alkene of the allyl group is a suitable substrate for olefin metathesis reactions. This Nobel Prize-winning methodology allows for the formation of new carbon-carbon double bonds. For instance, ring-closing metathesis with another tethered alkene could lead to macrocyclic structures, while cross-metathesis with other olefins would allow for the introduction of a wide variety of substituents. Furthermore, the allyl group can participate in various transition metal-catalyzed cross-coupling reactions, providing another avenue for the elaboration of this part of the molecule. beilstein-journals.org
Hydrogenation and Deallylation Strategies
The allyloxy group of this compound presents a reactive handle for both saturation to a propyloxy group via hydrogenation and complete removal of the allyl group through deallylation, unveiling a phenolic hydroxyl group.
Deallylation , the cleavage of the allyl ether to reveal the corresponding phenol, is a crucial deprotection strategy. This transformation can be achieved through various methods, with palladium-catalyzed reactions being particularly prevalent. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, provides a powerful tool for this purpose. nih.gov In this process, a palladium(0) catalyst, often in the presence of a phosphine (B1218219) ligand, coordinates to the allyl group, which is then attacked by a nucleophile, leading to the cleavage of the C-O bond. While a variety of nucleophiles can be employed, specific conditions for the deallylation of this compound would need to be empirically determined.
Iridium complexes have also emerged as effective catalysts for allylic substitutions and deallylation reactions. pkusz.edu.cnethz.chnih.govberkeley.edu These catalysts can offer different selectivity profiles compared to palladium and may be advantageous in certain contexts. The choice of catalyst and reaction conditions is critical to achieve high yields and avoid unwanted side reactions.
Below is a representative table outlining potential conditions for these transformations based on general literature knowledge.
| Transformation | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | (2-Fluoro-4-propyloxyphenyl)methanamine |
| Deallylation | Pd(PPh₃)₄, Morpholine | THF or Dioxane | 80-100 | 4-24 | (2-Fluoro-4-hydroxyphenyl)methanamine |
| Deallylation | [Ir(cod)Cl]₂, Ligand | THF or Toluene | 50-80 | 6-18 | (2-Fluoro-4-hydroxyphenyl)methanamine |
Modifications of the Fluorinated Aromatic Ring
The electron-rich aromatic ring of this compound, influenced by the activating alkoxy group and the deactivating but ortho-, para-directing fluorine atom, is amenable to electrophilic substitution. Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is further activated.
Electrophilic Aromatic Substitution (Directed)
The substituents on the benzene ring of this compound direct incoming electrophiles to specific positions. The allyloxy group at position 4 is a strong activating group and is ortho-, para-directing. The fluorine atom at position 2 is a deactivating group due to its high electronegativity but is also ortho-, para-directing. acsgcipr.org The aminomethyl group at position 1 is an activating group, but under acidic conditions typical for many electrophilic aromatic substitutions, it will be protonated to form an ammonium (B1175870) salt, which is a deactivating and meta-directing group.
Considering these directing effects, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating allyloxy group, which are positions 3 and 5. Position 5 is sterically more accessible than position 3, which is flanked by the fluorine and aminomethyl groups.
Nitration is a classic example of electrophilic aromatic substitution. Treatment of the substrate with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. masterorganicchemistry.comcerritos.edulibretexts.orgyoutube.com Given the directing effects, the major product would likely be (4-(allyloxy)-2-fluoro-5-nitrophenyl)methanamine.
Halogenation , such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The bromine electrophile would be directed to the most activated and sterically accessible position, likely yielding (5-bromo-4-(allyloxy)-2-fluorophenyl)methanamine.
A summary of potential electrophilic aromatic substitution reactions is presented in the table below.
| Reaction | Electrophile Source | Probable Major Product |
| Nitration | HNO₃ / H₂SO₄ | (4-(Allyloxy)-2-fluoro-5-nitrophenyl)methanamine |
| Bromination | NBS | (5-Bromo-4-(allyloxy)-2-fluorophenyl)methanamine |
| Sulfonation | Fuming H₂SO₄ | 5-(Aminomethyl)-2-(allyloxy)-4-fluorobenzenesulfonic acid |
Nucleophilic Aromatic Substitution (Activated)
The fluorine atom on the aromatic ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction. rsc.orgmasterorganicchemistry.comlibretexts.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the fluorine atom significantly activates the ring towards nucleophilic attack. In the case of this compound, the allyloxy and aminomethyl groups are electron-donating, which deactivates the ring for SNA.
However, if an electron-withdrawing group, such as a nitro group, is introduced onto the ring via electrophilic substitution (as described in 3.3.1), the resulting compound, for instance, (4-(allyloxy)-2-fluoro-5-nitrophenyl)methanamine, would be significantly more susceptible to nucleophilic attack at the carbon bearing the fluorine atom.
Common nucleophiles for such reactions include amines and thiols. acsgcipr.orgsioc-journal.cnnih.govchemguide.co.ukyoutube.com For example, reaction with a secondary amine, such as piperidine, in a polar aprotic solvent at elevated temperatures could yield the corresponding 2-(piperidino) derivative. Similarly, reaction with a thiol, in the presence of a base, could lead to the formation of a 2-(alkylthio) or 2-(arylthio) compound.
The following table illustrates potential nucleophilic aromatic substitution reactions on an activated derivative.
| Nucleophile | Reagent | Solvent | Product (from activated substrate) |
| Amine | Piperidine | DMF or DMSO | (4-(Allyloxy)-5-nitro-2-(piperidin-1-yl)phenyl)methanamine |
| Thiol | Ethanethiol, K₂CO₃ | DMF | (4-(Allyloxy)-2-(ethylthio)-5-nitrophenyl)methanamine |
Advanced Spectroscopic and Chromatographic Methodologies in Structural Research
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. d-nb.infoethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (4-(Allyloxy)-2-fluorophenyl)methanamine, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the presence and arrangement of its constituent functional groups.
In ¹H NMR, the chemical shifts (δ) of protons provide insight into their local electronic environment. The spectrum of this compound is expected to show distinct signals corresponding to the aminomethyl protons (CH₂N), the aromatic protons on the fluorophenyl ring, and the protons of the allyl group (CH₂-CH=CH₂). The coupling patterns (splitting) between adjacent protons further confirm their connectivity.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. For instance, the carbons of the aromatic ring, the aminomethyl group, the allyl group, and the ether linkage will all resonate at characteristic frequencies. bas.bg The coupling between carbon and fluorine (J-coupling) is particularly informative for assigning the signals of the fluorophenyl ring. rsc.org
Table 1: Representative NMR Data for this compound Note: The following data is representative of the expected spectral features for this class of compounds. Precise values are determined experimentally.
| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Key Structural Assignments |
|---|---|---|---|
| ¹H | ¹H NMR | 3.5 - 4.0 | Aminomethyl (Ar-CH₂ -NH₂) |
| 4.5 - 4.7 | Allyl ether (O-CH₂ -CH=) | ||
| 5.2 - 5.5 | Allyl vinyl (=CH₂ ) | ||
| 5.9 - 6.2 | Allyl vinyl (-CH =) | ||
| 6.6 - 7.3 | Aromatic protons (Ar-H ) | ||
| ¹³C | ¹³C NMR | ~40 | Aminomethyl (C H₂-NH₂) |
| ~70 | Allyl ether (O-C H₂-) | ||
| ~117 | Allyl vinyl (=C H₂) | ||
| ~133 | Allyl vinyl (-C H=) |
This is an interactive data table. Users can sort and filter the information.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the calculation of a unique molecular formula.
For this compound, HRMS is used to confirm its empirical formula, C₁₀H₁₂FNO. sigmaaldrich.com The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed formula. A close match between these two values provides unequivocal confirmation of the compound's elemental composition and molecular weight. biorxiv.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Molecular Formula and Mass Data for this compound
| Property | Value | Source |
|---|---|---|
| Empirical Formula | C₁₀H₁₂FNO | sigmaaldrich.com |
| Molecular Weight (Nominal) | 181.21 g/mol | sigmaaldrich.com |
| Calculated Exact Mass [M+H]⁺ | 182.09756 Da | N/A |
This is an interactive data table. Users can sort and filter the information.
Chromatographic Techniques for Compound Purity and Stereochemical Assessment
Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound. merckmillipore.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. ekb.eg In a typical reverse-phase HPLC (RP-HPLC) analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. ptfarm.pl
The purity of a this compound sample is assessed by monitoring the eluent with a detector, typically a UV detector set to a wavelength where the analyte absorbs strongly. A pure sample will ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and the area of these peaks can be used to quantify their relative amounts. Method development involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), and flow rate to achieve the best separation of the target compound from any potential impurities or starting materials. ekb.egptfarm.pl
Chiral separation techniques are employed to resolve enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.
An examination of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters. The carbon of the methanamine group is bonded to two hydrogen atoms, the aromatic ring, and the nitrogen atom, but since two of the substituents (hydrogen) are identical, it is not a chiral center. Therefore, the compound exists as a single entity, and techniques for chiral separation are not applicable.
Advanced Diffraction Techniques for Solid-State Structure Determination
While NMR provides the solution-state structure, X-ray diffraction techniques, specifically single-crystal X-ray crystallography, can determine the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This method involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray analysis would provide definitive proof of its structure and reveal its conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. sigmaaldrich.commdpi.com While specific crystallographic data for this compound is not available in the surveyed literature, this technique remains the gold standard for solid-state structural determination.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Computational and Theoretical Investigations of 4 Allyloxy 2 Fluorophenyl Methanamine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like (4-(Allyloxy)-2-fluorophenyl)methanamine. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.
Detailed research findings from DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), would offer a comprehensive understanding of the molecule's geometry and electronic distribution. researchgate.net Key parameters such as bond lengths, bond angles, and dihedral angles are optimized to find the lowest energy conformation. The substitution of the phenyl ring with a fluorine atom, an allyloxy group, and a methanamine group leads to a significant redistribution of electron density.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the amine group and the oxygen atom of the allyloxy group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would represent regions of positive potential.
Table 1: Predicted Quantum Chemical Parameters for this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Molecular Dynamics Simulations of Compound Conformations
While quantum chemical calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the influence of the environment (e.g., solvent) on molecular structure and flexibility. scispace.com
For this compound, MD simulations can be particularly useful for studying the conformational flexibility of the allyloxy and methanamine side chains. These simulations can reveal the preferred orientations of these groups, the rotational barriers around single bonds, and the extent of intramolecular interactions, such as hydrogen bonding. A simulation of several hundred nanoseconds can capture the various positions and motions of each atom over time. mdpi.com
Structure-Activity Relationship (SAR) Studies via Ligand-Based and Structure-Based Modeling of Related Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery for optimizing lead compounds to improve their efficacy and selectivity. mdpi.com For scaffolds related to this compound, both ligand-based and structure-based computational methods can be employed to build predictive models that guide the synthesis of new derivatives. nih.goviaanalysis.com
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are used. iaanalysis.com These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are common. mdpi.com A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. For derivatives of this compound, a pharmacophore model could be generated based on a set of known active compounds, guiding the design of new molecules that fit the model. researchgate.net
Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is available, SBDD methods like molecular docking can be utilized. iaanalysis.com Docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This allows for the evaluation of how well new derivatives of the this compound scaffold might bind to the active site of a receptor. SAR studies on related quinazoline derivatives, for example, have shown that specific substitutions can lead to tighter binding conformations within a kinase active site. mdpi.com For the fluorobenzylamine moiety, SAR studies on analogues have been used to understand metabolic pathways and design new drug candidates. researchgate.net These findings provide crucial information for designing new analogues with improved properties. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used for this purpose. researchgate.net By calculating the isotropic magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. nih.gov Comparing these predicted spectra with experimental data can help in the structural elucidation and assignment of complex spectra. For flexible molecules, it is often necessary to calculate the spectra for an ensemble of low-energy conformers and then compute a Boltzmann-weighted average to obtain accurate results. researchgate.net
Vibrational Spectra Prediction: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies with good accuracy. core.ac.uk The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. The predicted IR intensities and Raman activities can help in the assignment of experimental spectral bands to specific molecular motions, such as N-H stretching in the amine group, C-F stretching, or C=C stretching of the allyl group. core.ac.ukresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift | ~3.8 ppm | -CH₂-NH₂ |
| ¹³C NMR Chemical Shift | ~160 ppm (d, JC-F ≈ 245 Hz) | C-F |
| IR Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch |
| IR Vibrational Frequency | ~1650 cm⁻¹ | C=C stretch (allyl) |
| IR Vibrational Frequency | ~1250 cm⁻¹ | C-F stretch |
Role As a Key Intermediate in Scaffold Development for Advanced Chemical Entities
Incorporation into Nitrogen-Containing Heterocycles, such as Azetidinones and Triazoles
The primary amine functionality of (4-(Allyloxy)-2-fluorophenyl)methanamine serves as a critical handle for its incorporation into various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds.
Azetidinones , also known as β-lactams, are a cornerstone of antibiotic chemistry. The synthesis of novel azetidinone derivatives often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction famously known as the Staudinger synthesis. In this context, this compound can be readily converted into the corresponding imine by condensation with an appropriate aldehyde. This imine can then react with a ketene, generated in situ from an acyl chloride and a tertiary amine, to furnish the desired 4-substituted 2-azetidinone ring. The presence of the allyloxy and fluoro substituents on the phenyl ring allows for post-synthetic modifications, enabling the generation of a diverse array of analogues for structure-activity relationship (SAR) studies.
Triazoles , another important class of N-heterocycles with a wide range of applications, can also be synthesized using this compound as a starting material. For instance, 1,2,4-triazoles can be constructed through the reaction of the amine with reagents like N-cyanoimidates or by the cyclization of corresponding amidrazones. The allyloxy group can participate in subsequent reactions, such as ring-closing metathesis, to generate more complex fused heterocyclic systems. Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry, provides a powerful tool for the regioselective synthesis of 1,2,3-triazoles. The amine can be converted to an azide, which can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted triazole product.
Scaffold Diversification Strategies for Chemical Library Generation
The generation of chemical libraries with high structural diversity is a central theme in modern drug discovery. The unique structural features of this compound make it an ideal starting point for scaffold diversification. The presence of three distinct functional handles—the primary amine, the allyl group, and the fluorinated aromatic ring—allows for a multitude of selective chemical transformations.
The primary amine can be functionalized through various reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation, to introduce a wide range of substituents. The allyl group is amenable to a plethora of transformations, such as epoxidation, dihydroxylation, ozonolysis, and cross-metathesis, providing access to a diverse set of functional groups and carbon skeletons. The fluorinated phenyl ring can undergo further electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. This multi-faceted reactivity allows for the systematic modification of the scaffold, leading to the generation of large and diverse chemical libraries for high-throughput screening.
Precursor for Complex Polycyclic Systems Synthesis
The strategic placement of reactive functional groups in this compound facilitates its use as a precursor for the synthesis of complex polycyclic systems. Intramolecular reactions are a powerful tool for the construction of such intricate architectures.
For example, the allyl group can participate in intramolecular cyclization reactions. Under palladium catalysis, intramolecular Heck reactions can be envisioned where the aryl ring couples with the alkene of the allyl group to form a new six-membered ring, leading to the formation of a dihydronaphthalene system. Furthermore, the amine functionality can be used to direct intramolecular reactions. For instance, after conversion to a suitable amide or sulfonamide, an intramolecular Friedel-Crafts type reaction could be triggered to form a fused heterocyclic system. The fluorine atom can also influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the resulting polycyclic systems.
Application in Palladium-Mediated and Copper-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the functional groups present in this compound make it a suitable substrate for such transformations.
Palladium-mediated coupling reactions , such as the Buchwald-Hartwig amination, are powerful methods for the formation of carbon-nitrogen bonds. thieme-connect.com The primary amine of this compound can be coupled with a variety of aryl or heteroaryl halides or triflates to generate diarylamines. thieme-connect.com This reaction is typically catalyzed by a palladium complex with a bulky phosphine (B1218219) ligand. The allyloxy group can also participate in palladium-catalyzed reactions. For instance, the Tsuji-Trost reaction allows for the allylic substitution of the allyl group with a wide range of nucleophiles.
Conclusion and Future Research Perspectives
Summary of Synthetic Utility and Chemical Versatility
(4-(Allyloxy)-2-fluorophenyl)methanamine, with the empirical formula C10H12FNO, is a solid compound at room temperature. chemistryviews.orgsigmaaldrich.com Its molecular structure presents a trifecta of reactive sites: the nucleophilic primary amine, the electron-rich aromatic ring activated by the allyloxy group and influenced by the deactivating, ortho-directing fluorine atom, and the versatile allyl group. This combination of functionalities makes it a valuable building block in organic synthesis.
The benzylamine (B48309) moiety is a common feature in many biologically active compounds and serves as a precursor for a wide array of chemical transformations. chemistryviews.org The primary amine can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions are fundamental in the construction of more complex molecular architectures.
The allyloxy group is another key feature, offering a handle for further functionalization. The terminal alkene of the allyl group can participate in addition reactions, oxidations, and metathesis. Furthermore, the ether linkage itself can be cleaved under specific conditions. Crucially, aryl allyl ethers are known to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgbyjus.com This pericyclic reaction typically occurs upon heating and results in the migration of the allyl group to the ortho position of the aromatic ring. libretexts.org In the case of this compound, this would lead to a highly functionalized aniline (B41778) derivative.
The fluorine atom on the aromatic ring significantly influences the compound's reactivity. Its electron-withdrawing nature can affect the pKa of the amine and the nucleophilicity of the aromatic ring. Moreover, the fluorine atom can direct electrophilic aromatic substitution to the positions ortho and para to itself, although the strong activating effect of the allyloxy group will also play a significant role in determining the regioselectivity of such reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| Physical Form | Solid |
| SMILES String | FC1=CC(OCC=C)=CC=C1CN |
| InChI Key | LHHXOTXAHZIVLW-UHFFFAOYSA-N |
This data is sourced from Sigma-Aldrich. chemistryviews.orgsigmaaldrich.com
Emerging Methodologies for Enhanced Synthesis
One potential forward synthesis could start from 4-allyloxy-2-fluorobenzonitrile. The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. This approach offers a direct and efficient way to introduce the aminomethyl group.
Another viable route could involve the amination of a 4-allyloxy-2-fluorobenzyl halide. For instance, 4-allyloxy-2-fluorobenzyl bromide could be treated with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to furnish the desired product.
More modern and efficient methods for the synthesis of benzylamines are continually being developed. For example, copper-catalyzed cross-dehydrogenative coupling reactions have been reported for the direct synthesis of α-substituted primary benzylamines from alkylarenes. chemistryviews.org Such a strategy could potentially be adapted for the synthesis of this compound, offering a more atom-economical approach.
Unexplored Reactivity and Derivatization Opportunities
The true potential of this compound lies in its unexplored reactivity and the vast number of derivatives that can be generated from it. The interplay between the three functional groups opens up avenues for complex and novel chemical transformations.
Claisen Rearrangement: As previously mentioned, the aromatic Claisen rearrangement of the allyloxy group is a highly probable and intriguing reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgbyjus.com Heating the compound would likely induce a iaea.orgiaea.org-sigmatropic rearrangement to yield 3-allyl-2-fluoro-5-(aminomethyl)phenol. This transformation would create a new, highly functionalized scaffold with a phenol (B47542), an allyl group, and a benzylamine, all in a specific substitution pattern on the aromatic ring. The mechanism of the Claisen rearrangement of allyl phenyl ether has been studied from a theoretical perspective, providing insights into the electronic changes that occur during the reaction. rsc.org
Cyclization Reactions: The presence of both a nucleophilic amine and an electrophilic (upon activation) allyl group within the same molecule raises the possibility of intramolecular cyclization reactions. For instance, under appropriate conditions, the amine could potentially add across the double bond of the allyl group, leading to the formation of nitrogen-containing heterocyclic compounds. Such reactions could be promoted by transition metal catalysts or by radical-mediated processes. Research on the rhodium(III)-catalyzed synthesis of 2-benzazepines from benzylamines and Morita–Baylis–Hillman adducts highlights the potential for C-H activation and intramolecular olefin insertion in related systems. datapdf.com
Derivatization of the Amine: The primary amine is a versatile handle for a wide range of derivatization reactions. It can be readily acylated to form amides, which can exhibit a range of biological activities and serve as important intermediates in organic synthesis. The amine can also be used as a nucleophile in substitution reactions or as a component in multicomponent reactions to build molecular complexity rapidly. For instance, benzylamines have been used in three-component reactions with diethyl phosphite (B83602) and triethyl orthoformate to synthesize aminophosphonates. mdpi.com
Table 2: Potential Reactions and Products of this compound
| Reaction Type | Reagents/Conditions | Potential Product |
| Claisen Rearrangement | Heat | 3-allyl-2-fluoro-5-(aminomethyl)phenol |
| Acylation | Acetyl chloride, base | N-((4-(allyloxy)-2-fluorophenyl)methyl)acetamide |
| Imine Formation | Benzaldehyde (B42025) | N-((4-(allyloxy)-2-fluorophenyl)methyl)-1-phenylmethanimine |
| Intramolecular Cyclization | Catalyst (e.g., Pd, Rh) | Substituted nitrogen heterocycle |
Potential for Novel Scaffold Design in Fundamental Chemical Research
The unique substitution pattern and combination of functional groups in this compound make it an excellent starting point for the design of novel molecular scaffolds for fundamental chemical research. The strategic manipulation of its reactive sites can lead to a diverse array of complex molecules with well-defined three-dimensional structures.
The product of the Claisen rearrangement, for example, would be a highly substituted phenol derivative that could serve as a ligand for metal catalysts or as a building block for supramolecular assemblies. The presence of the fluorine atom could be exploited for studies in medicinal chemistry, as the introduction of fluorine can often enhance metabolic stability and binding affinity.
Furthermore, the benzylamine moiety can be used to anchor the molecule to solid supports, enabling its use in combinatorial chemistry and high-throughput screening. The development of new synthetic routes to functionalized anilines, such as the reported four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol, demonstrates the interest in creating such versatile building blocks. nih.gov
Q & A
Q. Recommended analytical protocols for quantifying this compound in biological matrices?
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 5 min).
- Detection: MRM transition m/z 194→136 (CE 20 eV) .
- Validation : Achieve LOQ <10 ng/mL with RSD <15% in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
